

# An In-depth Technical Guide to N-Benzothiazol-2-yl-2-methoxy-acetamide

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## Compound of Interest

Compound Name:	<i>N-Benzothiazol-2-yl-2-methoxy-acetamide</i>
CAS No.:	133024-42-7
Cat. No.:	B146716

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## Authored by a Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **N-Benzothiazol-2-yl-2-methoxy-acetamide**, a molecule of significant interest within the benzothiazole class of heterocyclic compounds. The benzothiazole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.<sup>[1]</sup> This document details the chemical identity, including its IUPAC name and synonyms, physicochemical properties, and established synthetic routes. Furthermore, it delves into the potential pharmacological applications, supported by available research, to provide a thorough resource for researchers, scientists, and professionals in drug development.

### Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific communication and reproducibility. This section provides the standardized nomenclature and alternative names for the topic compound.

## IUPAC Name

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is N-(1,3-benzothiazol-2-yl)-2-methoxyacetamide.<sup>[2]</sup>

## Synonyms and Identifiers

In scientific literature and commercial databases, this compound may be referenced by several alternative names and identifiers. It is crucial to recognize these to ensure comprehensive literature searches and material procurement.

Type	Identifier
Synonym	N-(Benzo[d]thiazol-2-yl)-2-methoxyacetamide <sup>[3]</sup>
Synonym	2-Methoxy-N-(1,3-benzothiazol-2-yl)acetamide
CAS Number	200575-03-3

## Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to its application in research and development, influencing aspects from solubility in experimental assays to its potential as a drug candidate.

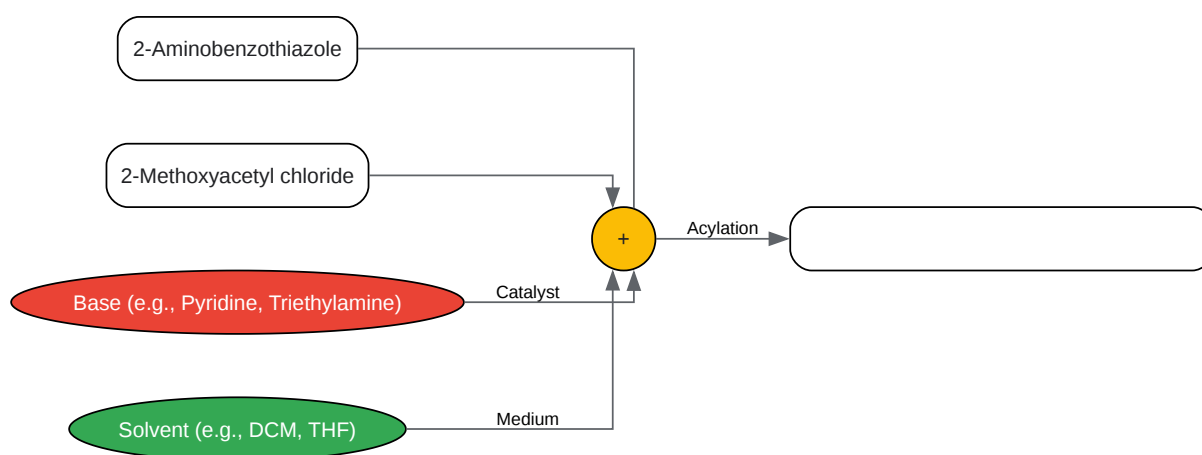
Property	Value	Source
Molecular Formula	C10H10N2O2S	<sup>[4]</sup>
Molecular Weight	222.26 g/mol	<sup>[4]</sup>
Appearance	White to off-white solid (typical)	General chemical knowledge
Melting Point	Not consistently reported	Varies by source
Solubility	Soluble in organic solvents like DMSO and ethanol	General chemical knowledge

## Synthesis and Characterization

The synthesis of N-benzothiazol-2-yl-acetamide derivatives is a well-established area of organic chemistry.[5][6][7] The general approach involves the acylation of 2-aminobenzothiazole with an appropriate acylating agent.

## General Synthetic Pathway

A common and effective method for the synthesis of **N-Benzothiazol-2-yl-2-methoxy-acetamide** involves the reaction of 2-aminobenzothiazole with 2-methoxyacetyl chloride in the presence of a base.



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Caption: General synthetic scheme for **N-Benzothiazol-2-yl-2-methoxy-acetamide**.

## Experimental Protocol: A Representative Synthesis

The following protocol outlines a standard laboratory procedure for the synthesis of N-benzothiazol-2-yl-acetamide derivatives.[8]

Materials:

- 2-Aminobenzothiazole

- 2-Methoxyacetyl chloride
- Anhydrous Dichloromethane (DCM)
- Pyridine
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add pyridine (1.2 eq) to the solution and stir for 10 minutes.
- Slowly add 2-methoxyacetyl chloride (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography or recrystallization to obtain the pure **N-Benzothiazol-2-yl-2-methoxy-acetamide**.

## Characterization Techniques

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

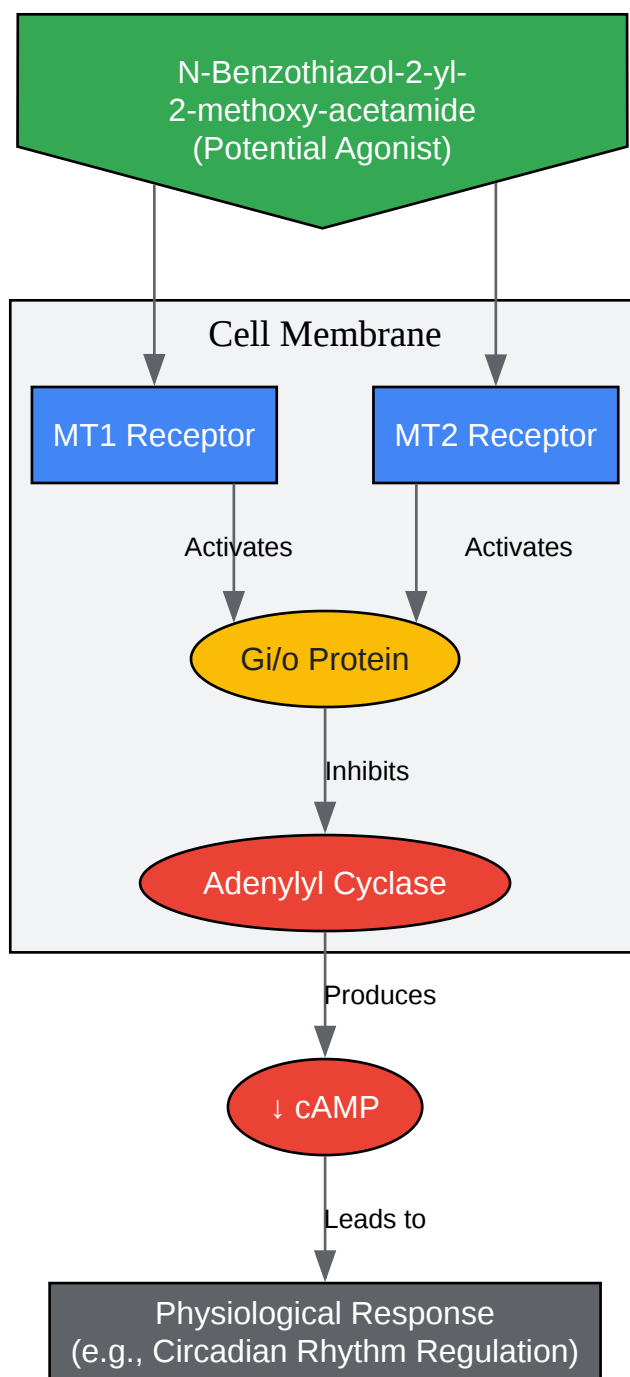
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To elucidate the molecular structure.
- Mass Spectrometry (MS): To confirm the molecular weight.
- Infrared (IR) Spectroscopy: To identify characteristic functional groups.
- Melting Point Analysis: To assess purity.

## Biological Activity and Potential Applications

Benzothiazole derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[\[9\]](#)[\[10\]](#)[\[11\]](#) While specific data for **N-Benzothiazol-2-yl-2-methoxy-acetamide** is limited in publicly available literature, the core structure suggests potential for biological activity.

## Melatonin Receptor Agonism

Recent research has explored benzothiazole derivatives as potential melatonin receptor agonists.[\[12\]](#) Melatonin receptors (MT1 and MT2) are G-protein coupled receptors involved in regulating circadian rhythms, sleep, and other physiological processes.[\[13\]](#)[\[14\]](#) The structural features of **N-Benzothiazol-2-yl-2-methoxy-acetamide**, particularly the methoxyacetamide side chain, bear some resemblance to the pharmacophore of known melatonin agonists like agomelatine and ramelteon.[\[15\]](#)[\[16\]](#)



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Caption: Putative signaling pathway for a melatonin receptor agonist.

## Anti-inflammatory and Antioxidant Potential

The benzothiazole nucleus is a common feature in compounds with demonstrated anti-inflammatory and antioxidant activities.[8] The mechanism often involves the modulation of inflammatory pathways and the scavenging of reactive oxygen species. While not specifically tested for **N-Benzothiazol-2-yl-2-methoxy-acetamide**, this represents a promising avenue for future investigation.

## Future Directions and Conclusion

**N-Benzothiazol-2-yl-2-methoxy-acetamide** is a readily synthesizable compound with a chemical scaffold that is prevalent in medicinally active molecules. While the currently available data on its specific biological activities are not extensive, its structural features suggest it as a candidate for screening in various therapeutic areas, particularly as a modulator of melatonin receptors and as a potential anti-inflammatory or antioxidant agent. Further research is warranted to fully elucidate its pharmacological profile and potential for drug development.

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